molecular formula C12H14F3N3O3S B2663354 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide CAS No. 2034489-06-8

3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide

Cat. No.: B2663354
CAS No.: 2034489-06-8
M. Wt: 337.32
InChI Key: XEVICQJWHUSYHW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide is a complex organic compound featuring a trifluoromethyl group, a benzo[c][1,2,5]thiadiazole moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to industrial levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c][1,2,5]thiadiazole moiety.

    Reduction: Reduction reactions can target the nitro groups within the benzo[c][1,2,5]thiadiazole ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydroxylamines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the trifluoromethyl and benzo[c][1,2,5]thiadiazole groups. These properties make it a candidate for use in organic electronics and as a building block for more complex molecules.

Biology and Medicine

In biological and medical research, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in areas like cancer therapy and antimicrobial treatments.

Industry

In the industrial sector, the compound’s stability and reactivity are leveraged in the development of new materials, such as polymers with enhanced thermal and chemical resistance.

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzo[c][1,2,5]thiadiazole moiety can participate in π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide is unique due to the presence of the benzo[c][1,2,5]thiadiazole ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3,3,3-trifluoro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O3S/c1-17-9-4-2-3-5-10(9)18(22(17,20)21)7-6-16-11(19)8-12(13,14)15/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVICQJWHUSYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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